8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

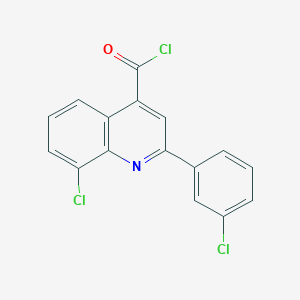

8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene and pyridine. This compound is characterized by the presence of chlorine atoms at the 8th and 3rd positions of the quinoline ring system, as well as a carbonyl chloride group at the 4th position.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2-chloroquinoline as the starting material.

Substitution Reactions: The 2-chloroquinoline undergoes a substitution reaction with 3-chlorophenylboronic acid to introduce the 3-chlorophenyl group at the 2nd position.

Oxidation: The resulting compound is then oxidized to introduce the carbonyl chloride group at the 4th position.

Industrial Production Methods:

Batch Process: The synthesis is often carried out in a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the desired product is formed.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain a high-purity compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the carbonyl chloride group to other functional groups.

Substitution: Substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Quinoline-4-carboxylic acid derivatives.

Reduction Products: Quinoline-4-carboxylic acid hydrazides or amines.

Substitution Products: Substituted quinolines with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride serves as a crucial building block in the synthesis of novel therapeutic agents. It has been investigated for its potential anti-cancer properties, particularly in inhibiting specific cancer cell lines. The unique structural features contribute to its ability to interact with biological targets, making it a candidate for pharmacological exploration.

Case Study : Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer drug candidate .

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to modify proteins through acylation reactions allows researchers to probe protein structure and dynamics effectively.

Data Table: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Labeling | Used for labeling proteins to study interactions |

| Functional Studies | Investigates the role of specific proteins in cellular processes |

Material Science

In material science, this compound is explored for developing advanced materials with specific electronic and optical properties. Its unique chemical structure allows for the creation of materials that can be tailored for particular applications.

Mecanismo De Acción

The mechanism by which 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride exerts its effects depends on its specific biological target. In general, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA, leading to biological effects. The exact mechanism would need to be determined through experimental studies.

Comparación Con Compuestos Similares

2-Chloroquinoline: Similar structure but lacks the 3-chlorophenyl group.

3-Chlorophenylquinoline: Similar structure but lacks the carbonyl chloride group.

Quinoline-4-carbonyl chloride: Similar structure but lacks the chlorine atoms at the 8th and 3rd positions.

Uniqueness: The presence of both chlorine atoms and the carbonyl chloride group makes 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride unique among quinoline derivatives, potentially leading to distinct chemical and biological properties.

Actividad Biológica

8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antibacterial, antifungal, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 371.05 g/mol. Its structure features a quinoline core with a chloro substituent at the 8-position and a chlorophenyl group at the 2-position, which are critical for its biological interactions.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The mechanism of action is believed to involve interference with cellular processes, although specific pathways remain to be fully elucidated. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has been extensively studied for its anticancer properties, particularly against specific cancer cell lines. It has demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have reported IC50 values indicating potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. This interaction can lead to changes in enzyme activity or gene expression, contributing to its therapeutic effects.

Case Studies

- Study on Anticancer Activity : In a study evaluating the compound's effects on A549 lung cancer cells, it was found that treatment resulted in significant apoptosis as evidenced by increased levels of caspase-3 and caspase-9 activation compared to untreated controls .

- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, demonstrating minimum inhibitory concentrations (MICs) that support its potential as an antimicrobial agent.

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer drugs.

- Pharmacology : Understanding its interactions with specific biological targets could aid in drug design.

Propiedades

IUPAC Name |

8-chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-10-4-1-3-9(7-10)14-8-12(16(19)21)11-5-2-6-13(18)15(11)20-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVPCHNRJOZINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.